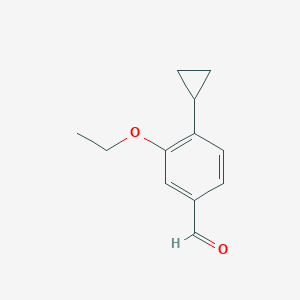

4-Cyclopropyl-3-ethoxy-benzaldehyde

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-cyclopropyl-3-ethoxybenzaldehyde |

InChI |

InChI=1S/C12H14O2/c1-2-14-12-7-9(8-13)3-6-11(12)10-4-5-10/h3,6-8,10H,2,4-5H2,1H3 |

InChI Key |

CVJYGBOHZLYVSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)C2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxybenzaldehyde

- Structure : Lacks cyclopropyl and ethoxy substituents; features a hydroxyl group at the para position.

- Physical Properties: Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents like water and ethanol.

- Reactivity : The hydroxyl group enhances susceptibility to oxidation and electrophilic substitution reactions, unlike the ethoxy group in 4-cyclopropyl-3-ethoxy-benzaldehyde, which provides steric and electronic stabilization.

- Applications: Widely studied for antimicrobial and antioxidant properties in ethnopharmacology .

- Toxicity: Limited data, but acute exposure may cause skin irritation .

| Property | This compound | 4-Hydroxybenzaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | ~206.26 (estimated) | 122.12 |

| Substituents | Cyclopropyl, ethoxy | Hydroxyl |

| Solubility | Moderate in organic solvents | High in polar solvents |

| Key Applications | Pharmaceutical intermediates | Bioactive studies |

4-(Bromomethyl)benzaldehyde

- Structure : Contains a bromomethyl group at the para position instead of cyclopropyl/ethoxy groups.

- Reactivity : The bromomethyl group enables nucleophilic substitution reactions, making it a versatile alkylating agent. In contrast, this compound is more suited for cyclopropane ring-opening or cross-coupling reactions.

- Toxicity: Limited toxicological data, but acute exposure risks include severe eye and skin irritation .

- Synthesis : Often prepared via bromination of methylbenzaldehyde derivatives, differing from the etherification steps used for this compound .

4-Bromo-3-methylbenzoic Acid

- Structure : A benzoic acid derivative with bromo and methyl substituents, differing in functional groups (carboxylic acid vs. aldehyde).

- Physical State : Solid at room temperature (orange-brown crystals), whereas this compound is likely liquid or low-melting solid.

- Applications : Used in coordination chemistry and as a ligand precursor, contrasting with the aldehyde’s role in condensation reactions .

- Hazards : Causes respiratory and dermal irritation; requires stringent handling protocols .

Key Research Findings

- Electronic Effects : The ethoxy group in this compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution, while the cyclopropyl group introduces steric constraints. This dual effect is absent in analogs like 4-hydroxybenzaldehyde or brominated derivatives .

- Synthetic Utility : Compared to brominated analogs, this compound offers unique pathways for synthesizing cyclopropane-containing bioactive molecules, a niche explored in recent medicinal chemistry studies .

- Toxicity Profile : Unlike brominated derivatives (e.g., 4-(bromomethyl)benzaldehyde), this compound lacks documented acute toxicity data, suggesting a need for further toxicological evaluation .

Preparation Methods

Nucleophilic Aromatic Substitution

A widely reported method involves substituting a halogen atom (e.g., bromine) at the 4-position of 3-ethoxybenzaldehyde with a cyclopropyl group. The reaction employs a palladium-catalyzed cross-coupling mechanism, such as the Suzuki-Miyaura reaction, using cyclopropylboronic acid.

Procedure :

-

Substrate Preparation : 4-Bromo-3-ethoxybenzaldehyde is synthesized via bromination of 3-ethoxybenzaldehyde using N-bromosuccinimide (NBS) in acetic acid.

-

Coupling Reaction : The brominated intermediate reacts with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in tetrahydrofuran (THF) at 80°C.

Key Data :

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product.

Cyclopropanation via Tosylhydrazone Intermediate

Shapiro Reaction

This method leverages the decomposition of tosylhydrazones to generate cyclopropane rings. The approach is adapted from the synthesis of (–)-lundurine A.

Procedure :

-

Tosylhydrazone Formation : 3-Ethoxy-4-formylbenzaldehyde reacts with tosylhydrazine in ethanol to form the corresponding tosylhydrazone.

-

Cyclopropanation : Treatment with a strong base (e.g., NaOMe) and a transition-metal catalyst (e.g., Pd₂(dba)₃) induces decomposition, forming a cyclopropylcarbene intermediate.

Key Data :

Limitations :

-

Requires stringent control of reaction conditions to avoid over-reduction.

Oxidative Functionalization of Substituted Benzyl Alcohols

Dess-Martin Oxidation

A two-step protocol involves first synthesizing 4-cyclopropyl-3-ethoxybenzyl alcohol, followed by oxidation to the aldehyde.

Procedure :

-

Grignard Addition : 3-Ethoxy-4-bromobenzaldehyde reacts with cyclopropylmagnesium bromide in THF at –40°C to form the benzyl alcohol.

-

Oxidation : Dess-Martin periodinane (DMP) oxidizes the alcohol to the aldehyde in dichloromethane.

Key Data :

Advantages :

Multicomponent Cascade Reactions

Diels-Alder/Hetero-Diels-Alder Cascade

Inspired by the synthesis of (–)-bolivianine, this method constructs the cyclopropane ring via a biomimetic cascade.

Procedure :

-

Aldehyde Activation : 3-Ethoxy-4-formylbenzaldehyde is converted to a reactive dienophile (e.g., aldehyde 111 in Scheme 18 of).

-

Cycloaddition : Reaction with β-E-ocimene (a diene) under Lewis acid catalysis forms the cyclopropane ring.

Key Data :

Challenges :

Industrial-Scale Synthesis

Continuous Flow Alkylation

A patent-pending method optimizes the alkylation step using continuous flow reactors to enhance yield and purity.

Procedure :

-

Substrate Mixing : 3-Ethoxy-4-hydroxybenzaldehyde and cyclopropylmethyl bromide are combined in a microreactor with K₂CO₃ in DMF.

-

Reaction Optimization : Elevated temperatures (80–100°C) and reduced residence times (10–15 minutes) improve efficiency.

Key Data :

Advantages :

Q & A

Q. What are the optimized synthetic routes for 4-Cyclopropyl-3-ethoxy-benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting halogenated benzaldehyde derivatives (e.g., 3-halo-4-ethoxy-benzaldehyde) with cyclopropyl-carbinol under reflux in polar solvents (e.g., ethanol) with catalytic acetic acid . Yield optimization requires careful control of stoichiometry (1:1 molar ratio), solvent polarity (to stabilize intermediates), and reaction time (4–6 hours). Impurities from incomplete substitution can be minimized by monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm cyclopropyl (δ ~0.5–1.5 ppm for cyclopropyl protons) and ethoxy (δ ~1.3–1.5 ppm for CH, δ ~3.4–4.1 ppm for OCH) substituents .

- IR : Peaks at ~1700 cm (C=O stretch), ~1250 cm (C-O of ethoxy), and ~3100 cm (aromatic C-H).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to CHO (exact mass: 190.26 g/mol) .

Q. How should researchers ensure the stability of this compound during storage?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (N or Ar) to prevent oxidation of the aldehyde group. Avoid exposure to moisture (hydrolysis risk for ethoxy groups) and light (to prevent cyclopropyl ring opening) . Purity should be verified via HPLC before use in sensitive reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer :

- Purity Verification : Use column chromatography or recrystallization to isolate intermediates; cross-validate with GC-MS or elemental analysis.

- Dynamic NMR : Resolve overlapping signals caused by rotational isomerism (e.g., ethoxy group conformation) .

- X-ray Crystallography : Confirm regiochemistry of substitution in ambiguous cases .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to evaluate frontier orbitals (HOMO/LUMO) and predict sites for nucleophilic attack (e.g., aldehyde vs. ethoxy groups) .

- Molecular Dynamics Simulations : Model solvent effects (e.g., ethanol vs. DMF) on reaction pathways .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated in vitro?

- Methodological Answer :

- Step 1 : Derivatize the aldehyde group into hydrazones or Schiff bases (e.g., reflux with hydrazine derivatives) .

- Step 2 : Screen for bioactivity (e.g., antimicrobial assays using E. coli or S. aureus; enzyme inhibition studies via fluorescence quenching) .

- Step 3 : Compare IC values against known inhibitors to assess efficacy.

Q. What strategies mitigate side reactions during electrophilic substitution on the benzaldehyde core?

- Methodological Answer :

- Directing Groups : Use the ethoxy group as an ortho/para director; protect the aldehyde with acetalization if competing reactions occur .

- Temperature Control : Lower temperatures (0–5°C) reduce polysubstitution.

- Catalysis : Lewis acids (e.g., FeCl) enhance regioselectivity for cyclopropyl-adjacent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.